4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is a chemical compound with the CAS Number: 950994-19-1 . It has a molecular weight of 301.65 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzaldehyde .
Physical and Chemical Properties Analysis
This compound is stored at ambient temperature . It has a flash point of 106/0.075mm . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes
A study by Xiao-Yang Chen, Seyma Ozturk, and E. J. Sorensen (2017) discusses the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, highlighting the role of external nucleophiles in the outcome of Pd(IV) reductive eliminations. This process, which involves 4-chloroanthranilic acid as a transient directing group, showcases the chemical reactivity and potential applications of benzaldehyde derivatives in organic synthesis (Chen, Ozturk, & Sorensen, 2017).
Metal-Organic Frameworks (MOFs) in Catalysis
Research by Anup Paul et al. (2020) introduces new 3D metal-organic frameworks (MOFs) synthesized from pyridyl amide functionalized benzoic acid. These MOFs exhibit heterogeneous catalytic activity in eco-friendly conditions for benzyl alcohol oxidation and C-C bond formation reactions. Their study underscores the potential of MOFs in catalyzing environmentally benign reactions, demonstrating the broad applicability of pyridyl compounds in catalytic systems (Paul et al., 2020).
Sulfated Ti-SBA-15 Catalyst for Oxidation Reactions
The work by Rajesh Sharma, K. Soni, and A. Dalai (2012) focuses on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. Their findings indicate a significant increase in oxidative properties, enhancing benzyl alcohol conversion efficiency. This study showcases the potential of modified mesoporous materials in facilitating oxidation reactions, relevant to the derivatives of benzaldehyde (Sharma, Soni, & Dalai, 2012).
Electrochemical Polymerization and Catalytic Activity
Jin-jin Lu et al. (2014) explored the electrocatalytic activity of poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) for benzyl alcohol oxidation. Their research demonstrates the high electrocatalytic activity for benzyl alcohol oxidation to benzaldehyde, highlighting the utility of electrochemical polymerization in enhancing catalytic processes (Lu et al., 2014).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P271, P260, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-8(7-19)2-4-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNCREKLEIAJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639985 | |
Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950994-19-1 | |
Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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